1-(3,5-dimethylphenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one
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Overview
Description
1-(3,5-dimethylphenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
Preparation Methods
The synthesis of 1-(3,5-dimethylphenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimethylphenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction typically proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyrazole ring. The reaction conditions, such as temperature and solvent, can be optimized to improve the yield and purity of the product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(3,5-dimethylphenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions. For example, halogenation can be achieved using halogenating agents like bromine or chlorine.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form various pyrazole derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3,5-dimethylphenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design. It exhibits various biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules. It is used in the preparation of heterocyclic compounds and natural product analogs.
Material Science: The compound is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 1-(3,5-dimethylphenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound may act by inhibiting enzymes or receptors involved in inflammatory processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
1-(3,5-dimethylphenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one can be compared with other similar compounds, such as:
1-phenyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one: This compound lacks the dimethyl substitution on the phenyl ring, which can affect its chemical reactivity and biological activity.
3,5-dimethyl-1-phenyl-1H-pyrazole: This compound has a similar structure but differs in the position of the methyl groups and the presence of a fully aromatic pyrazole ring.
Properties
IUPAC Name |
2-(3,5-dimethylphenyl)-5-methyl-4H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-8-4-9(2)6-11(5-8)14-12(15)7-10(3)13-14/h4-6H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVKDZELNBMLBQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1)C2=CC(=CC(=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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